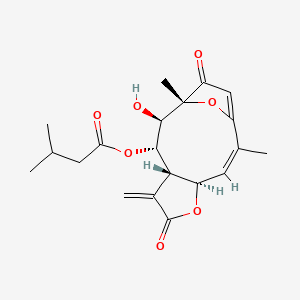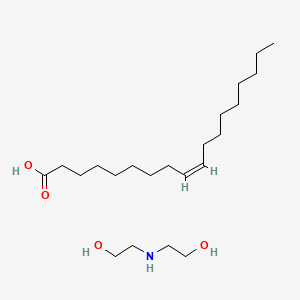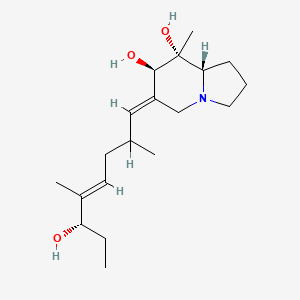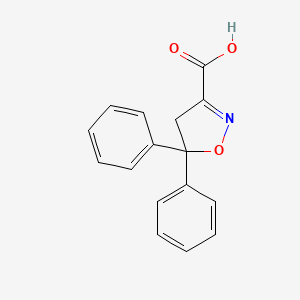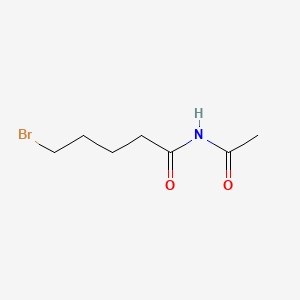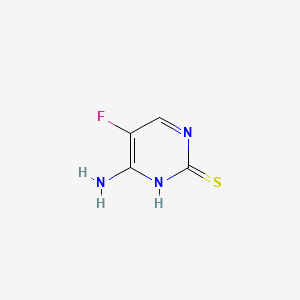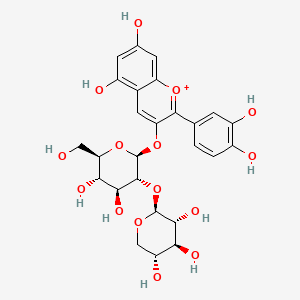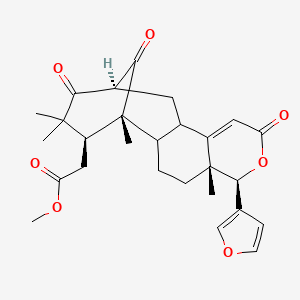
Methaneselenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylselenol is an organoselenium compound that is a selenium analogue of methanol, comprising a methyl group covalently bound to a selenol group. It has a role as a metabolite and an antineoplastic agent. It is a one-carbon compound and an organoselenium compound.
Aplicaciones Científicas De Investigación
Methane Conversion and Utilization
Methaneselenol, derived from methane, plays a crucial role in various chemical conversion processes. Research has focused on converting methane into more useful chemicals and fuels, recognizing its vast reserves and potential as an energy source and chemical feedstock. Methane's conversion to ethylene, liquid hydrocarbon fuels, methanol, and formaldehyde involves strategies like steam and carbon dioxide reforming, partial oxidation, Fischer–Tropsch chemistry, and oxidative coupling (Lunsford, 2000). Methanotrophs, bacteria that use methane as their sole carbon source, have been explored for their biotechnological applications, including generating single-cell protein, biopolymers, nanotechnology components, and lipids for biodiesel (Strong, Xie, & Clarke, 2015).
Methane Activation
Methane activation, crucial for converting it to valuable chemicals, remains an intensively studied topic in catalysis. The challenge lies in selectively breaking one of methane's C-H bonds, enabling further chemical conversion. Small gold clusters have been discovered to selectively cleave C-H bonds in methane, forming hydrido methyl complexes, a significant step in this process (Lang et al., 2017).
Environmental Applications
Methaneselenol derivatives like methane also play a role in environmental applications. The aerobic methanotrophs are critical in controlling methane fluxes from wetlands, consuming a significant portion of the methane produced in aerobic soils (Chowdhury & Dick, 2013). Strategies for aerobic co-metabolism, including using methane as a substrate, have been explored for the bioremediation of chlorinated solvents (Semprini, 1997).
Methane Sensing and Detection
Advances in technology have led to the development of high-performance methane sensors. Hierarchical ultrathin NiO nanoflakes have been synthesized for methane sensing, demonstrating high sensitivity and selectivity to methane (Zhou et al., 2018).
Catalytic and Photocatalytic Reactions
Catalytic and photocatalytic reactions involving methane are areas of significant interest. Photocatalytic reactions for methane conversion to methanol using light and a semiconductor photocatalyst have been explored as a novel and environmentally friendly approach (Taylor, 2003).
Propiedades
Fórmula molecular |
CH3Se |
|---|---|
Peso molecular |
94.01 g/mol |
InChI |
InChI=1S/CH3Se/c1-2/h1H3 |
Clave InChI |
VRDKYJSLDJDLML-UHFFFAOYSA-N |
SMILES |
C[Se] |
SMILES canónico |
C[Se] |
Sinónimos |
methaneselenol methaneselenol, sodium salt methaneselenol, sodium salt, Se-unlabeled methyl selenol methylselenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



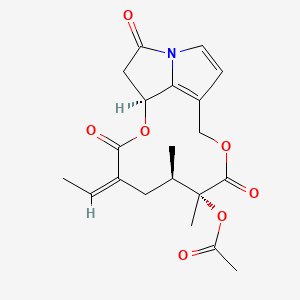

![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)
